molecular formula C25H20BrNO5 B3306804 2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929471-20-5

2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B3306804
CAS No.: 929471-20-5
M. Wt: 494.3 g/mol
InChI Key: LVPIHWAVZUADQH-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic benzamide derivative characterized by a benzofuran core substituted with a 3,4-dimethoxybenzoyl group at the 2-position, a methyl group at the 3-position, and a brominated benzamide moiety at the 6-position. This compound’s structure combines aromatic, heterocyclic, and halogenated motifs, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors influenced by halogen bonding and steric effects.

Properties

IUPAC Name

2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrNO5/c1-14-17-10-9-16(27-25(29)18-6-4-5-7-19(18)26)13-21(17)32-24(14)23(28)15-8-11-20(30-2)22(12-15)31-3/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPIHWAVZUADQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . Its antibacterial activity is due to its ability to inhibit the growth of certain bacteria by interfering with their cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its benzofuran backbone and brominated benzamide group. Below is a comparison with three closely related analogs:

4-Chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

  • IUPAC Name : 4-Chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
  • Molecular Formula: C₂₅H₂₀ClNO₅
  • CAS : 929371-84-6 ()
  • Key Differences: Substitution: Chlorine replaces bromine at the benzamide’s para position. Implications: The smaller atomic radius and lower electronegativity of Cl vs. Br may reduce halogen bonding strength and alter pharmacokinetics. Synthetic Yield: Not reported, but similar coupling reactions for chloro analogs often achieve >80% yields under optimized conditions ().

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Synthesis : Benzoyl chloride and 3,4-dimethoxyphenethylamine, yielding 80% ().
  • Melting Point : 90°C.
  • Structural Contrasts :
    • Lacks the benzofuran core and bromine; features a phenethylamine linker.
    • Bioactivity: Such derivatives are often explored for CNS activity due to the phenethylamine scaffold.

2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D)

  • Synthesis : Methyl salicylate and 3,4-dimethoxyphenethylamine, yielding 34% ().
  • Melting Point : 96°C.
  • Lower yield compared to Rip-B suggests steric or electronic challenges in salicylate couplings.

Structural and Functional Analysis Table

Compound Name Molecular Formula Halogen/Substituent Core Structure Melting Point (°C) Yield (%)
Target Compound (Bromo analog) C₂₅H₂₀BrNO₅ Br (para) Benzofuran N/A N/A
4-Chloro analog () C₂₅H₂₀ClNO₅ Cl (para) Benzofuran N/A N/A
Rip-B () C₁₇H₁₉NO₃ None Phenethylamine 90 80
Rip-D () C₁₇H₁₉NO₄ OH (ortho) Phenethylamine 96 34

Research Implications and Challenges

  • Halogen Effects : Bromine’s polarizability may enhance target binding vs. chlorine, but synthetic accessibility and stability trade-offs require evaluation ().
  • Benzofuran vs.

Biological Activity

Chemical Structure and Properties

  • Chemical Formula : C19H20BrN O3
  • Molecular Weight : 392.27 g/mol
  • CAS Number : Not specified in the search results.

Structural Characteristics

The compound features a bromine atom attached to a benzamide moiety, which is further substituted with a dimethoxybenzoyl group and a benzofuran ring. This unique structure may contribute to its biological properties.

Antinociceptive Effects

Recent studies have indicated that compounds with similar structures exhibit significant antinociceptive (pain-relieving) properties. For instance, derivatives of benzofuran have shown promising results in various pain models:

  • Mechanism of Action : The antinociceptive effects are often mediated through the modulation of serotoninergic pathways rather than through classical opioid mechanisms, as evidenced by the insensitivity to naloxone, an opioid antagonist .

In Vitro Studies

In vitro assays have demonstrated that compounds similar to 2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide exhibit:

  • Cytotoxicity against cancer cell lines : Studies suggest that these compounds can inhibit the proliferation of various cancer cells, potentially through apoptosis induction.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.

Case Studies and Experimental Evidence

  • Study on Analgesic Properties :
    • In a study assessing the analgesic effects of related compounds, it was found that certain derivatives provided significant pain relief comparable to standard analgesics like aspirin and acetaminophen but were less potent than morphine .
    • The study employed various models including acetic acid-induced abdominal constriction and hot plate tests.
  • Cytotoxicity Assays :
    • A series of cytotoxicity tests revealed that benzofuran derivatives could inhibit cell growth in several cancer types, suggesting their potential as chemotherapeutic agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntinociceptiveSignificant pain relief in animal models
CytotoxicityInhibition of cancer cell proliferation
AntimicrobialActivity against specific bacterial strainsNot specified

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis involves coupling 2-bromobenzoic acid derivatives with benzofuran precursors. Amide bond formation via acid chlorides (e.g., using HATU or EDCI) under inert atmosphere is effective . Optimize solvent (DMF/acetonitrile), temperature (40–60°C), and stoichiometry (1.2–1.5 equivalents of coupling agent). Monitor via TLC/HPLC and purify via gradient column chromatography (hexane/EtOAc), achieving yields up to 81% for analogous structures .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and confirming purity?

Answer: Use ¹H/¹³C NMR to resolve aromatic protons and substitution patterns . Confirm molecular weight via HRMS (ESI+, mass error < 2 ppm). Assess purity with HPLC-UV (≥95% peak area at 254 nm) and DSC to detect polymorphic impurities .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies evaluate the biological potential of this benzofuran-benzamide hybrid?

Answer: Systematically modify three domains: (A) bromine position (para/ortho), (B) benzofuran methyl group effects, and (C) dimethoxybenzoyl conformation. Test IC50 across cancer cell lines (e.g., MCF-7) via MTT assays. Perform molecular docking against kinase domains (2 Å resolution) and assess metabolic stability with liver microsomes (1 mg/mL protein) .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

Answer: Deploy 12 complementary assays: (1) SPR for binding affinity (Kd), (2) 3D spheroid vs. 2D monolayer efficacy, and (3) phosphoproteomic profiling. Apply Bayesian meta-analysis weighted by sample size (n ≥ 3) and assay robustness (Z' factor > 0.5). Validate via CRISPR knockouts of targets .

Q. What methodologies investigate environmental fate and degradation pathways?

Answer: Conduct OECD 308/309 simulations with 14C-labeled compound in water-sediment systems. Track degradation via LC-HRMS/MS (mass error < 5 ppm). Compare biotic/abiotic pathways using sterile controls and QSAR-predicted hydrolysis half-lives. Assess ecological risk with Daphnia magna toxicity tests (48h EC50) .

Methodological Considerations Table

Research AspectKey ParametersReference Techniques
Synthesis OptimizationSolvent polarity, temperature, stoichiometryTLC, HPLC, column chromatography
Biological ScreeningIC50, Z' factor, 3D vs. 2D modelsMTT, SPR, CRISPR validation
Environmental FateHydrolysis half-life, biotic/abiotic degradation, ecotoxicityLC-HRMS/MS, QSAR, Daphnia magna assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Reactant of Route 2
2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

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